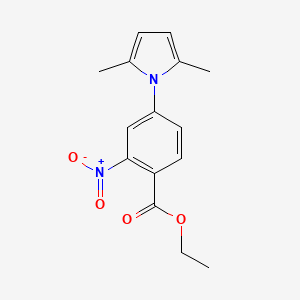
ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate, commonly known as EDPB, is a chemical compound used in scientific research for its potential applications in the field of medicine. EDPB is a member of the nitrobenzoate family, which is known for its diverse range of biological activities.
Aplicaciones Científicas De Investigación
EDPB has shown promising results in scientific research for its potential applications in the field of medicine. It has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. EDPB has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of EDPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. EDPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and repair.
Biochemical and Physiological Effects:
EDPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. EDPB has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EDPB in lab experiments is its diverse range of biological activities. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a useful tool for studying these processes. Another advantage is its low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.
One limitation of using EDPB in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents. Another limitation is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many future directions for research on EDPB. One area of research could be the development of new synthetic methods for EDPB that are more cost-effective and environmentally friendly. Another area of research could be the development of new therapeutic agents based on the structure of EDPB. Finally, further studies on the mechanism of action of EDPB could lead to a better understanding of its potential applications in the field of medicine.
Conclusion:
In conclusion, EDPB is a chemical compound with diverse biological activities that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on EDPB could lead to the development of new therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases.
Métodos De Síntesis
The synthesis of EDPB involves the reaction of 2,5-dimethylpyrrole with ethyl 2-nitrobenzoate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EDPB. The purity of the compound can be improved through recrystallization or chromatography.
Propiedades
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)13-8-7-12(9-14(13)17(19)20)16-10(2)5-6-11(16)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWGWURJWJWTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)

![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)
